molecular formula C14H5N3O10 B13774868 9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- CAS No. 67905-61-7

9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro-

Cat. No.: B13774868
CAS No.: 67905-61-7
M. Wt: 375.20 g/mol
InChI Key: ZBTXWMXJWUFKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- is an organic compound with the molecular formula C14H5N3O10 It is a derivative of anthraquinone, characterized by the presence of hydroxyl and nitro groups at specific positions on the anthracenedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- typically involves the nitration of 1,8-dihydroxyanthraquinone. The process includes the following steps:

    Nitration: 1,8-Dihydroxyanthraquinone is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce nitro groups at the 2, 4, and 5 positions.

    Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted anthraquinone derivatives.

Scientific Research Applications

9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its role in photodynamic therapy and as a photosensitizer.

    Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with cellular components such as DNA and proteins, leading to oxidative stress and cell damage.

    Pathways Involved: The nitro groups can generate reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dihydroxy-4,5-dinitroanthraquinone
  • 1,8-Dihydroxy-2,4-dinitroanthraquinone
  • 1,8-Dihydroxy-2,5-dinitroanthraquinone

Uniqueness

9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical and biological properties

Properties

CAS No.

67905-61-7

Molecular Formula

C14H5N3O10

Molecular Weight

375.20 g/mol

IUPAC Name

1,8-dihydroxy-2,4,5-trinitroanthracene-9,10-dione

InChI

InChI=1S/C14H5N3O10/c18-7-2-1-4(15(22)23)8-10(7)14(21)11-9(13(8)20)5(16(24)25)3-6(12(11)19)17(26)27/h1-3,18-19H

InChI Key

ZBTXWMXJWUFKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.